Methyl 3-(1-adamantyl)-3-aminopropanoate
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Overview
Description
Methyl 3-(1-adamantyl)-3-aminopropanoate is an organic compound that features an adamantane core structure Adamantane is a polycyclic hydrocarbon with a diamond-like framework, which imparts unique stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-adamantyl)-3-aminopropanoate typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through various methods, including the hydrogenation of dicyclopentadiene or the rearrangement of tricyclo[3.3.1.1^3,7]decane.
Functionalization of Adamantane: The adamantane core is then functionalized to introduce the desired substituents.
Esterification: The final step involves the esterification of the functionalized adamantane derivative with methanol to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-adamantyl)-3-aminopropanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
Methyl 3-(1-adamantyl)-3-aminopropanoate has several scientific research applications:
Medicinal Chemistry: The compound’s adamantane core is known for its antiviral and antiparkinsonian properties.
Materials Science: Due to its rigid structure, it can be used in the synthesis of high-performance polymers and materials with enhanced thermal stability.
Mechanism of Action
The mechanism of action of Methyl 3-(1-adamantyl)-3-aminopropanoate depends on its application. In medicinal chemistry, the adamantane core can interact with biological targets such as enzymes or receptors, modulating their activity. The rigid structure of adamantane allows for specific interactions with molecular targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug with an adamantane core.
Uniqueness
Methyl 3-(1-adamantyl)-3-aminopropanoate is unique due to its specific functional groups, which impart distinct chemical reactivity and potential applications. The presence of both an amino group and an ester group allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
methyl 3-(1-adamantyl)-3-aminopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-17-13(16)5-12(15)14-6-9-2-10(7-14)4-11(3-9)8-14/h9-12H,2-8,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDHLYWYYXBBKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C12CC3CC(C1)CC(C3)C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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